molecular formula C7H9FN2O2 B2505189 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1443279-33-1

1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2505189
CAS No.: 1443279-33-1
M. Wt: 172.159
InChI Key: POTGHTAZHAJKGO-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 1443279-33-1) is a fluorinated pyrazole derivative with a molecular formula of C 7 H 9 FN 2 O 2 and a molecular weight of 172.16 g/mol . This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of novel heteroaromatic inhibitors. Pyrazole scaffolds are of significant interest in drug discovery for targeting metalloproteinases such as meprin α and β, which are emergent targets linked to cancer, Alzheimer's disease, and fibrotic disorders . Furthermore, structurally related trifluoromethyl-pyrazole-carboxamide derivatives have been extensively researched as potent and selective cyclooxygenase (COX) inhibitors, forming the basis for new non-steroidal anti-inflammatory drugs (NSAIDs) with potential anti-cancer properties . The incorporation of the 2-fluoroethyl group can fine-tune the molecule's physicochemical properties, impacting its metabolic stability and binding affinity. Researchers value this compound for developing targeted chemical probes to further validate disease pathophysiology and as a lead structure in preclinical development . Please note: This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(2-fluoroethyl)-5-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2/c1-5-4-6(7(11)12)10(9-5)3-2-8/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTGHTAZHAJKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The fluoroethyl group can be reduced to an ethyl group under specific conditions.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylate salts or esters.

    Reduction: Ethyl-substituted pyrazole derivatives.

    Substitution: Pyrazole derivatives with various functional groups replacing the fluoroethyl group.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across multiple scientific disciplines:

Medicinal Chemistry

  • Anti-inflammatory Properties : Investigated for its ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic uses in inflammatory diseases.
  • Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, influencing key signaling pathways associated with tumor growth.

Agrochemicals

  • Fungicidal Properties : Similar compounds have demonstrated efficacy against fungal pathogens by inhibiting succinate dehydrogenase, crucial for cellular respiration in fungi.

Synthetic Organic Chemistry

  • Used as a building block for synthesizing more complex pyrazole derivatives, facilitating the development of new pharmaceuticals and agrochemicals.

Research has highlighted several biological activities of 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid:

Activity TypeDescription
AntimicrobialEffective against strains such as E. coli and Staphylococcus aureus.
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth in vivo.
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential treatment for inflammatory diseases.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study :
    • A study demonstrated that derivatives of pyrazole exhibited significant antimicrobial activity, with this compound showing effectiveness against various bacterial strains.
  • Anticancer Research :
    • Research indicated that similar pyrazole derivatives could inhibit cancer cell proliferation through apoptosis induction, emphasizing the need for further investigation into this compound's potential.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoroethyl group can enhance the compound’s binding affinity and selectivity towards certain targets, influencing its overall biological activity.

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Hydroxyl : The 2-fluoroethyl group in the target compound enhances acidity and metabolic stability compared to the hydroxyethyl analog, which is more hydrophilic but prone to oxidation .
  • Aromatic vs.

Biological Activity

1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C6_{6}H8_{8}FN3_{3}O2_{2}
  • Molecular Weight : 175.14 g/mol
  • CAS Number : 1621-91-6
  • Physical State : Solid, typically appearing as a white to off-white powder.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole precursors with fluorinated reagents under controlled conditions. The general synthetic route includes:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and carbonyl compounds.
  • Fluorination : Introducing the fluorine atom at the ethyl position using fluorinating agents.
  • Carboxylation : Converting suitable intermediates into the carboxylic acid form through hydrolysis or direct carboxylation reactions.

Biological Activity

Research indicates that this compound exhibits a variety of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. It has shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of the carboxylic acid group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .

2. Anticancer Properties

Preliminary investigations have suggested that this compound may possess anticancer properties. Similar pyrazole derivatives have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo . The mechanism may involve the modulation of key signaling pathways associated with cell proliferation and survival.

3. Anti-inflammatory Effects

Pyrazole compounds are known for their anti-inflammatory activities, and this compound is no exception. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Case Studies

A few notable studies that have investigated the biological activity of this compound include:

StudyObjectiveFindings
Burguete et al. (2014)Synthesis and antimicrobial testingCompound demonstrated significant activity against E. coli and S. aureus; effective at low concentrations .
Chovatia et al. (2015)Anti-tubercular activityShowed promising results against Mycobacterium tuberculosis strains .
Recent Investigations (2023)Evaluation of anticancer effectsInduced apoptosis in several cancer cell lines; further studies recommended for therapeutic applications .

Q & A

Q. What are the key synthetic strategies for preparing 1-(2-fluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Fluoroalkylation : Introducing the 2-fluoroethyl group via nucleophilic substitution or coupling reactions (e.g., using 2-fluoroethyl halides) .
  • Pyrazole ring formation : Cyclization of hydrazine derivatives with β-keto esters or via [3+2] cycloaddition reactions .
  • Carboxylic acid functionalization : Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) under acidic or basic conditions .
  • Critical Step : Optimize reaction conditions (solvent, catalyst, temperature) to avoid side reactions (e.g., defluorination or ring-opening) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : Confirm substitution patterns (e.g., fluorine coupling in 19F^{19}\text{F}-NMR, pyrazole proton splitting in 1H^{1}\text{H}-NMR) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
  • HPLC : Assess purity (>95% recommended for biological assays) .
  • Elemental analysis : Validate empirical formula (e.g., C7_7H9_9FN2_2O2_2) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Waste disposal : Neutralize acidic residues before disposal and follow institutional guidelines for fluorinated waste .

Advanced Research Questions

Q. How does the 2-fluoroethyl substituent influence the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • Electron-withdrawing effect : Fluorine increases the electrophilicity of the pyrazole ring, enhancing reactivity in nucleophilic aromatic substitution .
  • Conformational analysis : Use DFT calculations to model the gauche effect of the 2-fluoroethyl group and its impact on intramolecular interactions .
  • Experimental validation : Compare reaction rates or spectroscopic data with non-fluorinated analogs (e.g., ethyl vs. fluoroethyl derivatives) .

Q. What strategies can resolve contradictions in biological activity data for this compound?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methyl, fluoroethyl) to isolate contributions to activity .
  • Assay optimization : Control variables such as solvent (DMSO concentration), cell line viability, and assay interference from fluorinated groups .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 1-(difluoromethyl)-pyrazole derivatives) to identify trends .

Q. How can computational methods guide the design of derivatives with improved target binding?

  • Methodological Answer :
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., enzymes or receptors) .
  • Pharmacophore modeling : Identify critical features (e.g., carboxylic acid for hydrogen bonding, fluorine for hydrophobic interactions) .
  • MD simulations : Assess binding stability and conformational dynamics over time .

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